Leucyl-tyrosyl-leucine

Description

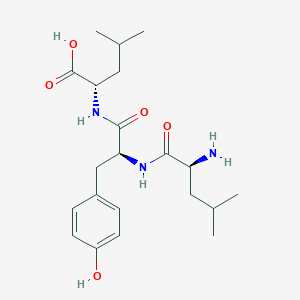

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N3O5/c1-12(2)9-16(22)19(26)23-17(11-14-5-7-15(25)8-6-14)20(27)24-18(21(28)29)10-13(3)4/h5-8,12-13,16-18,25H,9-11,22H2,1-4H3,(H,23,26)(H,24,27)(H,28,29)/t16-,17-,18-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGKHAFUAPZCCDU-BZSNNMDCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for Leucyl Tyrosyl Leucine

Classical Solution-Phase Peptide Synthesis Techniques Applied to Leucyl-Tyrosyl-Leucine

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), involves the sequential coupling of amino acids in a homogenous solution. americanpeptidesociety.orglibretexts.org Although largely superseded by solid-phase methods for many research applications, it remains valuable for large-scale industrial production. wikipedia.org The synthesis of Leu-Tyr-Leu in solution necessitates the protection of reactive functional groups, controlled activation of the carboxyl group, and purification of the intermediate dipeptide before the final coupling step.

Protecting Group Chemistries and Orthogonal Deprotection Strategies

To ensure the specific formation of the Leu-Tyr and subsequently the (Leu-Tyr)-Leu peptide bonds, the α-amino group of the N-terminal amino acid and the reactive side chain of tyrosine must be temporarily blocked by protecting groups (PGs). creative-peptides.combiosynth.com An ideal PG can be introduced easily, is stable during the coupling reaction, prevents racemization, and can be removed under mild conditions without affecting other PGs or the newly formed peptide bond. biosynth.com

For the synthesis of Leu-Tyr-Leu, a strategy employing orthogonal protecting groups is essential. Orthogonality means that different protecting groups can be removed selectively in the presence of others by using different chemical conditions. biosynth.com For instance, the α-amino group of Leucine (B10760876) could be protected with a tert-Butoxycarbonyl (Boc) group, which is labile to acid, while the phenolic hydroxyl group of Tyrosine is protected with a Benzyl (Bzl) ether, which is removed by catalytic hydrogenolysis. creative-peptides.compeptide.com The most common protecting groups for the amino acids involved in Leu-Tyr-Leu synthesis are detailed below.

Interactive Table: Protecting Groups for Leucine and Tyrosine Synthesis

| Amino Acid | Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |

| Leucine/Tyrosine | α-Amino | tert-Butoxycarbonyl | Boc | Mild Acid (e.g., Trifluoroacetic Acid, TFA) creative-peptides.com |

| Leucine/Tyrosine | α-Amino | Benzyloxycarbonyl | Z or Cbz | Catalytic Hydrogenolysis (H₂/Pd); Strong Acid creative-peptides.comug.edu.pl |

| Tyrosine | Side Chain (-OH) | tert-Butyl | tBu | Strong Acid (e.g., TFA) creative-peptides.compeptide.com |

| Tyrosine | Side Chain (-OH) | Benzyl | Bzl | Catalytic Hydrogenolysis; Strong Acid peptide.com |

Peptide Bond Formation via Activated Ester, Carbodiimide (B86325), and Anhydride (B1165640) Methods

The formation of the amide bond between two amino acids requires the activation of the carboxyl group of one amino acid, making it susceptible to nucleophilic attack by the free amino group of the other. wikipedia.org

Carbodiimide Methods: Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are widely used activating agents. wikipedia.orgpeptide.com The carbodiimide reacts with the carboxyl group of the N-protected amino acid to form a highly reactive O-acylisourea intermediate. wikipedia.org This intermediate can then be attacked by the amine of the C-terminally protected amino acid to form the peptide bond. A significant drawback of this method is the potential for racemization of the activated amino acid. wikipedia.org To suppress this side reaction, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. HOBt reacts with the O-acylisourea to form an active OBt ester, which is less prone to racemization and couples efficiently with the amine. wikipedia.orggoogle.com

Activated Ester Methods: This strategy involves converting the carboxylic acid into a more reactive form, an "active ester," prior to the coupling step. This can be achieved using reagents like HOBt in conjunction with a carbodiimide, as described above, or by preparing stable active esters such as N-hydroxysuccinimide (NHS) esters. These pre-formed active esters can be isolated and then reacted with the amino component in a separate step, providing a clean and efficient coupling process.

Anhydride Methods: Symmetrical or mixed anhydrides can also be used to activate the carboxyl group. A symmetrical anhydride is formed by reacting two equivalents of an N-protected amino acid with one equivalent of a carbodiimide. google.com This anhydride then reacts with the amine component to form the peptide bond. Mixed anhydrides are typically formed by reacting the N-protected amino acid with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a base. The resulting mixed anhydride is highly reactive and facilitates rapid peptide bond formation.

Interactive Table: Common Coupling Reagents for Solution-Phase Synthesis

| Reagent Class | Example Reagent(s) | Abbreviation(s) | Key Feature |

| Carbodiimides | N,N'-Dicyclohexylcarbodiimide; N,N'-Diisopropylcarbodiimide | DCC; DIC | Forms a highly reactive O-acylisourea intermediate. wikipedia.org |

| Additives | 1-Hydroxybenzotriazole | HOBt | Used with carbodiimides to suppress racemization and improve efficiency. americanpeptidesociety.org |

| Onium Salts | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Generates active esters in situ with minimal side reactions. peptide.com |

Purification and Spectroscopic Characterization of Solution-Synthesized Leucyl-Tyrosyl-Leucine

After each coupling and deprotection step in solution-phase synthesis, the resulting peptide must be purified from byproducts and unreacted starting materials. Common purification techniques include extraction, precipitation, and crystallization. For final high-purity products, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most powerful and widely used method. lcms.czaltabioscience.com In RP-HPLC, the crude peptide is passed through a column containing a non-polar stationary phase (like C18 silica), and elution is performed with a gradient of increasing organic solvent (typically acetonitrile) in water, often with an acidic modifier like trifluoroacetic acid (TFA). lcms.czaltabioscience.com

Once purified, the identity and integrity of the Leucyl-tyrosyl-leucine peptide are confirmed using spectroscopic methods.

Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) MS are used to determine the molecular weight of the peptide, confirming that the correct sequence has been synthesized. altabioscience.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide detailed structural information, confirming the presence of the individual amino acid residues and the correct connectivity through the peptide bonds.

Amino Acid Analysis: This technique involves hydrolyzing the peptide back into its constituent amino acids, which are then quantified to confirm the correct amino acid ratio. altabioscience.com

Solid-Phase Peptide Synthesis (SPPS) Approaches for Leucyl-Tyrosyl-Leucine

Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, has become the standard method for synthesizing peptides in research settings. wikipedia.org The process involves covalently attaching the C-terminal amino acid to an insoluble polymer resin and sequentially adding the subsequent amino acids. bachem.com The key advantage is that excess reagents and byproducts are simply washed away by filtration after each step, dramatically simplifying the process and enabling automation. iris-biotech.de

Resin Selection and Loading Strategies (e.g., Wang, Rink Amide)

The choice of resin is critical as it determines the C-terminal functionality of the final peptide. fluorochem.co.uk For the synthesis of Leucyl-tyrosyl-leucine with a free carboxylic acid at the C-terminus, the Wang resin is a common choice. fluorochem.co.ukpeptide.com The first amino acid, Leucine, is attached to the resin via an ester linkage to the resin's hydroxymethyl handle. This linkage is stable to the conditions of peptide chain elongation but is readily cleaved by strong acid (e.g., TFA) at the end of the synthesis to release the peptide acid. iris-biotech.de

Alternatively, if a C-terminal amide (Leu-NH₂) were desired for the peptide, a Rink Amide resin would be used. fluorochem.co.uk This resin features a linker that, upon cleavage with acid, yields a peptide amide, which can enhance biological stability. fluorochem.co.uk Resins pre-loaded with the first amino acid, such as Fmoc-L-Leu-Wang resin, are commercially available and streamline the synthesis process. chemimpex.com

Stepwise Elongation Protocols (e.g., Fmoc, Boc) and Coupling Reagent Optimization

Two main chemical strategies dominate SPPS: Fmoc and Boc. americanpeptidesociety.org Both rely on an orthogonal protection scheme where the temporary Nα-protecting group is removed under conditions that leave the permanent side-chain protecting groups and the resin linker intact. biosynth.comamericanpeptidesociety.org

Fmoc Strategy: The fluorenylmethyloxycarbonyl (Fmoc) strategy is the most common approach today due to its use of milder conditions. altabioscience.com The Fmoc group is base-labile and is removed using a solution of a secondary amine, typically 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). creative-peptides.comaltabioscience.com The side-chain protecting groups (e.g., tBu for Tyrosine) and the Wang resin linker are acid-labile. The synthesis cycle for Leu-Tyr-Leu using Fmoc chemistry would be:

Start: Begin with Fmoc-Leu attached to Wang resin.

Deprotection: Treat with 20% piperidine/DMF to remove the Fmoc group, liberating the free amine of Leucine.

Coupling: Add the next amino acid, Fmoc-Tyr(tBu)-OH, along with a coupling reagent (e.g., HBTU/DIPEA or DIC/HOBt) to form the Tyr-Leu peptide bond.

Repeat: Repeat the deprotection and coupling steps with Fmoc-Leu-OH.

Final Cleavage: Once the full tripeptide is assembled, treat the resin with a strong acid cocktail, typically 95% TFA with scavengers (e.g., water, triisopropylsilane), to simultaneously cleave the peptide from the resin and remove the tBu side-chain protecting group from Tyrosine. altabioscience.com

Boc Strategy: The tert-butyloxycarbonyl (Boc) strategy was developed first and uses stronger acidic conditions. The Boc group is removed with a moderately strong acid like TFA, while the side-chain protecting groups and the resin linker (e.g., on a Merrifield or PAM resin) require a very strong acid, such as liquid hydrogen fluoride (B91410) (HF), for final cleavage. iris-biotech.deslideshare.net While effective, the harshness of the final cleavage step has led to the wider adoption of the milder Fmoc strategy. iris-biotech.de

Interactive Table: Comparison of Fmoc and Boc SPPS Strategies

| Feature | Fmoc Strategy | Boc Strategy |

| Nα-Protecting Group | Fmoc (Fluorenylmethyloxycarbonyl) | Boc (tert-Butyloxycarbonyl) |

| Nα-Deprotection | Base (e.g., 20% Piperidine in DMF) altabioscience.com | Mild Acid (e.g., TFA in DCM) slideshare.net |

| Side Chain Protection | Acid-labile (e.g., tBu, Trt) | Strong-acid labile (e.g., Bzl, cHex) creative-peptides.com |

| Final Cleavage | Strong Acid (e.g., 95% TFA) altabioscience.com | Very Strong Acid (e.g., liquid HF) iris-biotech.de |

| Advantages | Milder overall conditions; compatible with sensitive modifications. altabioscience.com | Can be better for synthesizing "difficult" or aggregation-prone sequences. altabioscience.com |

| Disadvantages | Base-catalyzed side reactions can occur (e.g., diketopiperazine formation). | Repetitive acid treatment can degrade sensitive sequences; use of hazardous HF. iris-biotech.denih.gov |

Coupling Reagent Optimization: In both strategies, the efficiency of the coupling step is crucial for obtaining a high-purity final product. Modern coupling reagents, such as onium salts like HBTU, HATU, and HCTU, are highly efficient and rapid, minimizing side reactions and ensuring complete acylation of the free amine at each step. springernature.com For sterically hindered couplings, stronger reagents or extended reaction times may be necessary to drive the reaction to completion.

Optimization of SPPS for Leucyl-Tyrosyl-Leucine Yield and Purity

Key optimization strategies include:

Choice of Synthesis Method and Resin : While solid-phase synthesis is generally preferred for its simplicity and automation, the choice of resin (e.g., Wang resin) is crucial for improving purity and yield. creative-peptides.com

Coupling Reagents : Employing highly reactive and selective coupling reagents such as HATU, HCTU, or COMU can enhance coupling efficiency and minimize the formation of by-products. creative-peptides.com Additives like HOBt or HOAt can be used to suppress the racemization of amino acids. creative-peptides.com

Reaction Conditions : Fine-tuning reaction parameters is essential. This includes controlling the temperature to balance reaction speed with product purity and adjusting the pH with appropriate buffer solutions to maintain optimal conditions and reduce side reactions. creative-peptides.com The selection of solvents can also improve the solubility of reactants and the reaction rate. creative-peptides.com

Deprotection Steps : Optimizing the deprotection of the Fmoc group is also important. For example, using a solution of 50% piperidine in DMF for a short duration can help reduce side reactions. creative-peptides.com

High-Efficiency SPPS (HE-SPPS) : Modern techniques like HE-SPPS utilize microwave energy to significantly shorten reaction times and reduce solvent waste, allowing for the rapid synthesis of high-purity peptides. interanalyt.ru

The desired purity level is dictated by the peptide's intended application. For instance, high-throughput screening might accept crude peptides (>50-70% purity), whereas other applications require much higher purity. gyrosproteintechnologies.com

Table 2: Key Parameters for SPPS Optimization This table is interactive. Click on the headers to sort.

| Parameter | Optimization Strategy | Rationale | Reference |

|---|---|---|---|

| Coupling Reagent | Use high-efficiency reagents (HATU, HCTU) | Increase coupling speed and efficiency, reduce side products. | creative-peptides.com |

| Additives | Include racemization suppressants (HOBt, HOAt) | Improve stereochemical purity of the final peptide. | creative-peptides.com |

| Temperature | Control reaction temperature | Balance reaction rate against potential side reactions. | creative-peptides.com |

| pH | Select appropriate pH and buffer | Minimize side reactions and maintain optimal enzyme/reagent activity. | creative-peptides.com |

| Solvent | Choose suitable solvents | Improve solubility of reactants and reaction kinetics. | creative-peptides.com |

| Technology | Employ microwave-assisted synthesis (HE-SPPS) | Drastically reduce synthesis time and waste. | interanalyt.ru |

Enzymatic Synthesis of Leucyl-Tyrosyl-Leucine

Enzymatic peptide synthesis offers a green alternative to chemical methods, providing high regio- and stereospecificity under mild reaction conditions with minimal need for protecting groups. ethz.ch

Protease-Mediated Peptide Bond Formation (e.g., Reverse Proteolysis)

Proteases, enzymes that typically hydrolyze peptide bonds, can be used as catalysts for peptide synthesis under specific, kinetically controlled conditions. ethz.ch In this approach, an acyl donor (an amino acid or peptide with a mildly activated C-terminus, like an ester or amide) acylates the active site of a serine or cysteine protease, forming an acyl-enzyme intermediate. ethz.ch This intermediate can then react with a nucleophile. Two nucleophiles, water and the amino group of an acyl acceptor (another amino acid or peptide), compete in this reaction. ethz.ch If the acyl acceptor successfully competes with water, a new peptide bond is formed (aminolysis); otherwise, hydrolysis of the acyl donor occurs. ethz.ch The temporary accumulation of the peptide product is a key feature, as the newly formed bond can also be slowly hydrolyzed by the enzyme once the acyl donor is consumed. ethz.ch

Ligase-Catalyzed Synthesis

Aminoacyl-tRNA synthetases (aaRS), a class of ligases, are responsible for attaching amino acids to their corresponding tRNAs. Leucyl-tRNA synthetase (LRS or LeuRS), for example, specifically catalyzes the formation of L-leucyl-tRNA(Leu). wikipedia.orgnih.gov This enzyme-catalyzed reaction proceeds in two steps within the aminoacylation domain. First, LRS activates leucine with ATP to form a leucyl-adenylate (Leu-AMP) intermediate. nih.gov Subsequently, the activated leucyl moiety is transferred to the tRNA(Leu). nih.gov While their natural function is tRNA aminoacylation, the fundamental catalytic activity of forming an activated amino acid intermediate suggests their potential for peptide bond formation in engineered biocatalytic systems, though this is a more complex and less conventional approach than using proteases.

Reaction Condition Optimization for Biocatalytic Synthesis

The optimization of biocatalytic synthesis is crucial for maximizing product yield and purity. This process involves exploring various reaction parameters to find the most favorable conditions. nih.govrsc.org Unlike conventional "One Factor At a Time" (OFAT) methods, modern approaches like Design of Experiments (DoE) and self-optimization algorithms can be employed for more efficient optimization. prismbiolab.com

Key parameters for optimization include:

Enzyme Selection : The choice of protease or ligase is fundamental, as its specificity and activity will determine the reaction's feasibility and efficiency.

Substrate Concentration : The ratio of acyl donor to acyl acceptor must be optimized to favor aminolysis over hydrolysis.

pH and Buffer : The pH of the reaction medium affects the ionization state of the substrates and the enzyme's active site, profoundly influencing catalytic activity.

Temperature : Temperature controls the reaction rate but must be kept within a range that does not lead to enzyme denaturation.

Solvent System : The presence of organic co-solvents can be used to modulate substrate solubility and suppress water-dependent side reactions like hydrolysis.

Advanced computational tools, including Bayesian optimization and machine learning, are increasingly being used to guide the selection of experimental conditions, reducing the time and cost associated with identifying optimal reaction parameters. nih.govrsc.orgprismbiolab.com

Isotopic Labeling and Fluorescent Tagging of Leucyl-Tyrosyl-Leucine for Research Applications

Labeling peptides with stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or fluorescent tags is a critical tool for visualizing and quantifying them in biological systems. researchgate.net These modifications can be introduced either during or after the main synthesis.

Isotopic Labeling : This is typically achieved by incorporating amino acids that have been enriched with stable isotopes during SPPS. These labeled peptides are chemically identical to their unlabeled counterparts but can be distinguished by mass spectrometry, making them invaluable as internal standards for quantitative proteomics and metabolic studies.

Fluorescent Tagging : A fluorescent probe can be attached to the peptide to enable its detection and localization in cells or tissues using fluorescence microscopy. mdpi.com Tagging can be achieved by:

Coupling to N-terminus or C-terminus : A fluorescent dye can be coupled to the free N-terminal amine or the C-terminal carboxyl group.

Side-Chain Modification : The side chain of an amino acid can be modified. For instance, a lysine (B10760008) residue could be incorporated into the sequence to provide a primary amine for coupling with an amine-reactive dye.

"Click" Chemistry : Modern methods like copper-catalyzed azide-alkyne cycloaddition ("click" chemistry) offer a highly efficient and orthogonal way to attach fluorescent probes. This involves synthesizing the peptide with an amino acid containing an azide (B81097) or alkyne group and then reacting it with a fluorescent dye carrying the complementary functional group. mdpi.com

The choice of label and the labeling strategy depends on the specific research application, ensuring that the modification does not significantly interfere with the peptide's biological activity.

Incorporation of Stable Isotopes (e.g., ¹³C, ¹⁵N) for Mass Spectrometry-Based Tracking

The synthesis of stable isotope-labeled (SIL) peptides is a cornerstone of modern quantitative proteomics and metabolomics. creative-peptides.comjpt.com By replacing specific atoms (like ¹²C with ¹³C or ¹⁴N with ¹⁵N) with their heavier, non-radioactive isotopes, a chemically identical version of the peptide with a distinct mass is created. jpt.com This mass-shifted analog serves as an ideal internal standard for mass spectrometry (MS), enabling precise and accurate quantification of the unlabeled, or "light," peptide in complex biological matrices. creative-peptides.comrhhz.net

The primary method for producing isotopically labeled Leucyl-tyrosyl-leucine is through solid-phase peptide synthesis (SPPS). creative-peptides.com During the synthesis process, one or more of the standard amino acid building blocks are replaced with their stable isotope-labeled counterparts. creative-peptides.com For Leucyl-tyrosyl-leucine, this would involve using labeled L-Leucine or L-Tyrosine at the desired positions in the sequence. These labeled amino acids are commercially available with high isotopic purity (typically 98-99%), which is crucial because the labeled and unlabeled peptides have identical physicochemical properties and cannot be separated by standard purification techniques like HPLC. innovagen.com

The choice of which amino acid and which isotopes to use depends on the desired mass shift and experimental design. innovagen.com Incorporating isotopes of carbon (¹³C) and nitrogen (¹⁵N) is common. jpt.com For example, using a Leucine molecule where all six carbon atoms are ¹³C and the nitrogen atom is ¹⁵N (L-Leucine-¹³C₆,¹⁵N₁) would introduce a mass shift of +7 Daltons compared to the natural peptide. Multiple labeled amino acids can be incorporated to achieve a larger mass shift, further separating the signal from the natural isotopologues in the mass spectrometer. innovagen.com This method enhances detection sensitivity and allows for multiplexing, where different isotopic labels can distinguish multiple samples in a single experiment. creative-peptides.com

Table 1: Examples of Stable Isotope Incorporation in Leucyl-tyrosyl-leucine

| Labeled Amino Acid Precursor | Isotopic Composition | Position of Incorporation | Resulting Mass Shift (Da) |

| L-Leucine | ¹³C₆, ¹⁵N₁ | Leucine¹ or Leucine³ | +7 |

| L-Tyrosine | ¹³C₉, ¹⁵N₁ | Tyrosine² | +10 |

| L-Leucine | ¹³C₆ | Leucine¹ or Leucine³ | +6 |

| L-Tyrosine | ¹⁵N₁ | Tyrosine² | +1 |

This table provides illustrative examples. The exact mass shift depends on the specific labeled precursor used during synthesis.

Site-Specific Covalent Attachment of Fluorescent Probes for Imaging Studies

Fluorescent labeling involves covalently attaching a fluorophore—a molecule that emits light upon excitation—to a peptide. creative-peptides.com This technique transforms the peptide into a probe that can be visualized in real-time using fluorescence microscopy, enabling studies of its localization, trafficking, and interactions within cells. creative-peptides.comproteogenix.science Site-specific labeling is critical as it ensures that the fluorescent signal originates from a defined position on the peptide, preserving its biological activity and allowing for the study of specific domains. proteogenix.science

For Leucyl-tyrosyl-leucine, there are three primary sites amenable to covalent modification with fluorescent probes:

N-Terminus: The free amine group (-NH₂) of the N-terminal Leucine is a common target for fluorescent dyes. proteogenix.science Fluorophores containing amine-reactive functional groups, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates, readily form stable amide or thiourea (B124793) bonds, respectively, with the N-terminal amine under mild conditions. acs.org

C-Terminus: While less common, the C-terminal carboxylic acid can also be targeted for labeling, typically through carbodiimide-mediated coupling to an amine-containing fluorophore.

Tyrosine Side Chain: The phenol (B47542) group of the Tyrosine residue is a unique and valuable site for specific modification. rsc.org Its electron-rich aromatic ring can be targeted by various chemical reactions, allowing for the attachment of probes without interfering with the peptide backbone's N- or C-termini. rsc.org This approach is particularly useful when the termini are involved in biological interactions.

The choice of fluorophore depends on the specific application, considering factors like brightness, photostability, and the excitation/emission wavelengths required to avoid background fluorescence from the biological sample. creative-peptides.com Common fluorophores include Fluorescein (and its derivatives like FAM), Rhodamine, and BODIPY dyes, all of which can be purchased with carboxylic acid moieties for convenient coupling to peptide amines. acs.org The attachment of these probes allows for highly sensitive detection and can be used in a variety of powerful analytical techniques, including Fluorescence Resonance Energy Transfer (FRET) to study molecular interactions. creative-peptides.comnih.gov

Table 2: Potential Strategies for Site-Specific Fluorescent Labeling of Leucyl-tyrosyl-leucine

| Fluorescent Probe Class | Reactive Group on Probe | Target Site on Peptide | Resulting Covalent Linkage |

| Fluorescein (e.g., FAM) | NHS-ester | N-terminal Amine (Leucine¹) | Amide |

| Rhodamine (e.g., TRITC) | Isothiocyanate | N-terminal Amine (Leucine¹) | Thiourea |

| BODIPY | Carboxylic Acid (with EDC/NHS) | N-terminal Amine (Leucine¹) | Amide |

| Coumarin | N/A (specialized chemistry) | Tyrosine² Side Chain (Phenol) | Ether or C-C bond |

This table outlines common labeling strategies. The specific reaction conditions must be optimized for each peptide-fluorophore pair.

Molecular Interactions and Biochemical Mechanisms of Leucyl Tyrosyl Leucine

Ligand-Target Interactions and Receptor Binding Specificity of Leucyl-Tyrosyl-Leucine (In Vitro)

The direct interaction of Leucyl-tyrosyl-leucine with specific protein receptors or targets is a critical area of investigation. However, specific studies detailing the ligand-target interactions and receptor binding specificity for this particular tripeptide are not extensively documented in publicly available research. The following sections describe the standard methodologies used for such determinations.

Binding Affinity Determinations (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

Quantitative analysis of the binding affinity between a ligand like Leucyl-tyrosyl-leucine and its target protein is fundamental to understanding its biological function. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are gold standards for these measurements.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. scilit.comnih.gov This method allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment. scilit.com Such thermodynamic data provides a complete picture of the binding forces driving the interaction. nih.gov While ITC is a powerful tool, specific ITC data for the binding of Leucyl-tyrosyl-leucine to a particular target is not currently available in the literature.

Surface Plasmon Resonance (SPR) is another widely used technique for studying molecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip as a ligand flows over its immobilized binding partner. SPR provides kinetic data on the association (ka) and dissociation (kd) rates, from which the binding affinity (Kd) can be calculated. No specific SPR studies characterizing the binding kinetics of Leucyl-tyrosyl-leucine have been reported.

Allosteric Modulation by Leucyl-Tyrosyl-Leucine of Protein Function

Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. This can either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) the protein's function. For example, some inhibitors of Leucyl-tRNA synthetase (LeuRS) may bind to allosteric sites, inducing conformational changes that render the active site nonfunctional. patsnap.com There is currently no scientific evidence to suggest that Leucyl-tyrosyl-leucine acts as an allosteric modulator for any specific protein target.

Enzymatic Substrate or Inhibitor Kinetics of Leucyl-Tyrosyl-Leucine

The susceptibility of Leucyl-tyrosyl-leucine to enzymatic action, particularly by proteases, is a key aspect of its biochemical profile. Its structure suggests it would be a substrate for certain peptidases.

Interaction with Peptidases and Proteases (e.g., Aminopeptidases, Carboxypeptidases)

Peptidases are enzymes that hydrolyze peptide bonds. Their action on Leucyl-tyrosyl-leucine would depend on the enzyme's specificity.

Aminopeptidases: These enzymes cleave amino acids from the N-terminus of peptides. Leucine (B10760876) aminopeptidases (LAPs) are metallopeptidases that specifically catalyze the hydrolysis of N-terminal leucine residues from proteins and peptides. medchemexpress.cn Given that Leucyl-tyrosyl-leucine possesses an N-terminal leucine, it is a predicted substrate for LAPs. The hydrolysis would release leucine and the dipeptide tyrosyl-leucine. LAPs are known to have broad specificity beyond just leucine-containing substrates. medchemexpress.cn

Carboxypeptidases: These enzymes cleave amino acids from the C-terminus of peptides. Carboxypeptidase A, for instance, shows a preference for cleaving C-terminal amino acids with bulky aromatic or branched aliphatic side chains. The C-terminal leucine of Leucyl-tyrosyl-leucine fits this preference. Studies on cholyl-amino acid conjugates have shown that bovine carboxypeptidase A efficiently hydrolyzes conjugates of neutral L-α-amino acids, including cholyl-L-leucine and cholyl-L-tyrosine. nih.gov This suggests that carboxypeptidase A would likely hydrolyze the C-terminal leucine from Leucyl-tyrosyl-leucine, releasing leucine and the dipeptide leucyl-tyrosine.

| Enzyme Class | Predicted Action | Cleavage Site | Resulting Products |

|---|---|---|---|

| Leucine Aminopeptidase | Hydrolysis of N-terminal Leucine | Between Leucine¹ and Tyrosine² | Leucine + Tyrosyl-leucine |

| Carboxypeptidase A | Hydrolysis of C-terminal Leucine | Between Tyrosine² and Leucine³ | Leucyl-tyrosine + Leucine |

Modulation of Non-Proteolytic Enzyme Activities

Beyond being a substrate for proteases, peptides can sometimes modulate the activity of other types of enzymes. A key non-proteolytic enzyme related to one of the constituent amino acids is Leucyl-tRNA synthetase (LeuRS). This enzyme is crucial for protein synthesis, as it attaches leucine to its corresponding tRNA. patsnap.com LeuRS also functions as a cellular sensor for leucine, playing a role in signaling pathways like mTORC1. nih.gov While inhibitors targeting LeuRS are being developed as potential antimicrobial and anticancer agents, there is no research indicating that the tripeptide Leucyl-tyrosyl-leucine modulates the activity of LeuRS or other non-proteolytic enzymes. patsnap.comnih.gov

Interaction of Leucyl-Tyrosyl-Leucine with Membrane Systems and Lipid Bilayers

The interaction of peptides with cell membranes is crucial for their biological activity and transport. While direct studies on Leucyl-tyrosyl-leucine are absent, the physicochemical properties of its constituent amino acids allow for predictions about its behavior at a membrane interface.

The tripeptide is composed of two hydrophobic leucine residues and one amphipathic tyrosine residue. The hydrophobic nature of leucine residues suggests they would favor partitioning into the nonpolar, acyl chain region of a lipid bilayer. frontiersin.org Studies on other leucine-rich peptides have demonstrated their ability to interact with and disrupt lipid bilayers. nih.govnih.gov

The tyrosine residue, with its hydroxyl group, can engage in hydrogen bonding. Research on the peptide Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) suggests that its tyrosine side chain is likely located at the water-abundant region of the membrane-water interface rather than being deeply embedded in the hydrophobic core. nih.gov This positioning allows the phenolic hydroxyl group to interact with bulk water or lipid headgroups. nih.gov

Metal Ion Coordination and Chelation Properties of Leucyl-Tyrosyl-Leucine

While direct experimental studies on the metal ion coordination and chelation properties of the specific tripeptide Leucyl-tyrosyl-leucine are not extensively documented in publicly available research, its potential to interact with metal ions can be inferred from the known coordination chemistry of its constituent amino acids and the peptide backbone. The primary sites for metal ion interaction within this tripeptide would be the tyrosine side chain and the oxygen and nitrogen atoms of the peptide bonds and terminal groups.

The peptide backbone itself offers several potential coordination sites for metal ions. The carbonyl oxygen atoms of the peptide bonds possess lone pairs of electrons and can act as Lewis bases to coordinate with metal cations. Similarly, the nitrogen atoms of the peptide bonds can be deprotonated under certain conditions to form stable chelate rings with metal ions, a common feature in the coordination chemistry of peptides. The terminal amino and carboxyl groups also provide potential binding sites.

The most significant contribution to metal ion coordination in Leucyl-tyrosyl-leucine is expected to come from the tyrosine residue. The phenolic hydroxyl group (-OH) of the tyrosine side chain can be deprotonated to form a phenolate (B1203915) anion, which is a potent ligand for a variety of metal ions. Research has shown that tyrosine residues in peptides can be involved in the binding of iron (III) ions, where the interaction is mediated by the phenolic oxygen. Studies on other tyrosine-containing peptides have demonstrated their ability to form complexes with copper (II) as well.

The table below summarizes the potential metal ion interactions with tyrosine-containing peptides, which can be extrapolated to Leucyl-tyrosyl-leucine.

| Metal Ion | Potential Interacting Residue/Group | Type of Interaction |

| Iron (III) | Tyrosine (phenolic oxygen) | Coordination |

| Copper (II) | Tyrosine, Peptide Backbone | Chelation |

| Zinc (II) | Peptide Backbone | Coordination |

| Calcium (II) | Peptide Backbone (carbonyl oxygen) | Electrostatic Interaction |

It is important to note that the stability and stoichiometry of any potential metal complexes with Leucyl-tyrosyl-leucine would be highly dependent on factors such as pH, the specific metal ion involved, and the solvent environment.

Non-Covalent Interactions of Leucyl-Tyrosyl-Leucine with Other Biomolecules (e.g., Proteins, Nucleic Acids, Carbohydrates)

The non-covalent interactions of Leucyl-tyrosyl-leucine with other biomolecules are dictated by the chemical properties of its amino acid side chains and its peptide backbone. These interactions are fundamental to its potential biological activity and its ability to recognize and bind to specific molecular targets.

Hydrophobic Interactions: The two leucine residues in the tripeptide provide significant hydrophobicity. The isobutyl side chains of leucine are nonpolar and tend to avoid contact with water. In an aqueous environment, these hydrophobic side chains can interact favorably with other nonpolar groups, such as the hydrophobic cores of proteins or the lipid bilayers of cell membranes. This type of interaction is a primary driving force for protein folding and the binding of small molecules to protein receptors.

π-Stacking and Aromatic Interactions: The tyrosine residue contains an aromatic phenol (B47542) ring, which can participate in π-stacking interactions. This occurs when the electron-rich π-orbitals of the tyrosine ring overlap with the π-orbitals of another aromatic system. Such interactions are common with the side chains of other aromatic amino acids like phenylalanine, tryptophan, and histidine within proteins. Furthermore, the tyrosine ring can stack with the aromatic bases of nucleic acids, potentially contributing to peptide-DNA or peptide-RNA recognition.

Hydrogen Bonding: The peptide backbone of Leucyl-tyrosyl-leucine contains hydrogen bond donors (N-H groups) and acceptors (C=O groups), which can form hydrogen bonds with a wide range of functional groups on other biomolecules. The phenolic hydroxyl group of the tyrosine side chain is also a potent hydrogen bond donor and acceptor. These hydrogen bonds are crucial for stabilizing the secondary structures of proteins and for the specific recognition between molecules.

Interactions with Specific Biomolecules:

Proteins: Leucyl-tyrosyl-leucine can interact with proteins through a combination of the non-covalent forces described above. The leucine residues may fit into hydrophobic pockets on a protein's surface, while the tyrosine residue could engage in π-stacking with aromatic residues or form hydrogen bonds with polar side chains or the protein backbone. There is evidence for helix-stabilizing interactions between tyrosine and leucine when they are appropriately spaced within a peptide sequence.

Nucleic Acids: The primary mode of interaction with nucleic acids would likely involve the tyrosine residue. Its aromatic ring can intercalate between or stack with the nucleotide bases of DNA or RNA. The peptide backbone could also form hydrogen bonds with the phosphate (B84403) backbone or the edges of the bases.

Carbohydrates: Interactions with carbohydrates could be mediated by the tyrosine residue through carbohydrate-π stacking, where the hydroxyl groups of the sugar ring interact with the aromatic face of the tyrosine. Hydrogen bonding between the peptide's functional groups and the numerous hydroxyl groups of carbohydrates would also play a significant role.

The following tables summarize the potential non-covalent interactions for the key amino acid residues in Leucyl-tyrosyl-leucine.

Table of Potential Non-Covalent Interactions for Leucine:

| Type of Interaction | Interacting Group on Leucine | Potential Interacting Biomolecule/Group |

|---|

Table of Potential Non-Covalent Interactions for Tyrosine:

| Type of Interaction | Interacting Group on Tyrosine | Potential Interacting Biomolecule/Group |

|---|---|---|

| π-π Stacking | Aromatic ring | Aromatic amino acids (e.g., Phe, Trp, His) in proteins, nucleotide bases in DNA/RNA |

| Hydrogen Bonding | Phenolic hydroxyl group | Polar amino acid side chains, peptide backbone of proteins, phosphate groups and bases of nucleic acids, hydroxyl groups of carbohydrates |

Cellular and Subcellular Biological Activities of Leucyl Tyrosyl Leucine in Vitro Studies

Modulation of Intracellular Signaling Pathways by Leucyl-tyrosyl-leucine

The ability of a compound to influence intracellular signaling is a key determinant of its physiological impact. While direct evidence for Leucyl-tyrosyl-leucine is lacking, the role of leucine (B10760876) in modulating critical signaling cascades is well-established.

Regulation of Kinase Cascades (e.g., mTORC1 Pathway)

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism. Leucine is a potent activator of the mTORC1 signaling pathway. efdeportes.com This activation is mediated by an "inside-out" signaling mechanism that originates from the lysosome.

Central to this process is the role of Leucyl-tRNA synthetase (LRS), which acts as an intracellular leucine sensor. nih.gov In the presence of leucine, LRS associates with the Rag GTPases, specifically RagD, at the lysosomal surface. nih.govnih.gov This interaction promotes the GTP loading of RagA/B, leading to the recruitment and activation of mTORC1 at the lysosome. The activation of mTORC1 subsequently leads to the phosphorylation and activation of its downstream effectors, including the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E binding protein 1 (4E-BP1), which are critical for protein synthesis. efdeportes.com

| Key Proteins in Leucine-mediated mTORC1 Activation | Function |

| Leucyl-tRNA synthetase (LRS) | Intracellular leucine sensor. nih.gov |

| Rag GTPases (RagA/B, RagC/D) | Mediate the translocation of mTORC1 to the lysosome. |

| mTORC1 | A serine/threonine kinase that regulates cell growth and metabolism. |

| S6 Kinase (S6K) | A downstream effector of mTORC1 that promotes protein synthesis. |

| 4E-BP1 | A downstream effector of mTORC1 that, when phosphorylated, releases its inhibition on the translation initiation factor eIF4E. |

Alteration of Second Messenger Systems

Currently, there is no direct scientific evidence available from in vitro studies detailing the specific effects of Leucyl-tyrosyl-leucine on the alteration of second messenger systems.

Impact of Leucyl-Tyrosyl-Leucine on Gene Expression and Transcriptional Regulation

While specific studies on Leucyl-tyrosyl-leucine are not available, research on leucine has shown that it can influence the expression of genes involved in energy and lipid metabolism. nih.gov For instance, supplementation with leucine has been observed to increase the expression of such genes in skeletal muscle, liver, and adipose tissue. nih.gov However, the direct transcriptional regulatory mechanisms of Leucyl-tyrosyl-leucine remain to be elucidated.

Effects of Leucyl-Tyrosyl-Leucine on Protein Synthesis and Post-Translational Modifications

The stimulatory effect of leucine on muscle protein synthesis is one of its most well-characterized biological functions. efdeportes.comnih.gov In vitro studies using rat skeletal muscles have demonstrated that the addition of leucine to the incubation media stimulates protein synthesis, particularly under catabolic conditions. nih.gov This effect is primarily mediated through the activation of the mTORC1 pathway, which, as previously mentioned, enhances the translation of mRNA into protein. efdeportes.com A study on C2C12 myotubes showed that tyrosine can enhance leucine-induced muscle protein synthesis. researchgate.net

Regarding post-translational modifications, the activation of mTORC1 by leucine leads to the phosphorylation of S6K1 and 4E-BP1. efdeportes.com The phosphorylation of these proteins is a critical post-translational modification that initiates a cascade of events leading to increased protein synthesis. There is also evidence that leucine metabolism to acetyl-CoA can lead to the acetylation of Raptor, a component of the mTORC1 complex, which positively regulates its activity. elsevierpure.com

| Effect of Leucine on Protein Synthesis | Experimental Model | Key Findings |

| Stimulation of protein synthesis | Isolated rat soleus and extensor digitorum longus muscles | 0.5 mM leucine stimulated protein synthesis in muscles from starved or protein-deprived rats. nih.gov |

| Enhancement of myotube hypertrophy | C2C12 myotubes | Tyrosine was found to enhance leucine-induced muscle protein synthesis and myotube hypertrophy. researchgate.net |

Influence of Leucyl-Tyrosyl-Leucine on Cellular Homeostasis and Stress Responses

The specific influence of Leucyl-tyrosyl-leucine on cellular homeostasis and stress responses has not been detailed in the available scientific literature. Leucine, however, plays a role in metabolic homeostasis by influencing glucose and lipid metabolism. frontiersin.org

Regulation of Specific Cellular Processes by Leucyl-Tyrosyl-Leucine

There is a lack of specific in vitro research on the regulation of distinct cellular processes by the tripeptide Leucyl-tyrosyl-leucine. The broader effects of leucine include the regulation of cell growth, proliferation, and autophagy through the mTORC1 pathway. nih.gov

Cell Proliferation and Differentiation

There is no available scientific literature that specifically investigates the effects of the tripeptide Leucyl-tyrosyl-leucine on the processes of cell proliferation or differentiation in vitro.

Apoptosis and Necrosis Mechanisms

No published in vitro studies were found that examine the role of Leucyl-tyrosyl-leucine in inducing or inhibiting apoptosis or necrosis.

Vesicular Trafficking and Organelle Function

There is no available research detailing the effects of the tripeptide Leucyl-tyrosyl-leucine on vesicular trafficking or the function of cellular organelles in vitro.

Physiological Roles and Biological Impact of Leucyl Tyrosyl Leucine Pre Clinical in Vivo Models

Metabolic Regulation by Leucyl-Tyrosyl-Leucine in Animal Models

Extensive searches of scientific databases did not yield specific studies investigating the role of the tripeptide Leucyl-tyrosyl-leucine in metabolic regulation within animal models. Research on metabolic effects in this context has predominantly focused on the individual amino acid, Leucine (B10760876), rather than this specific tripeptide sequence.

Glucose and Lipid Metabolism Studies

There are no available preclinical in vivo studies that specifically document the effects of Leucyl-tyrosyl-leucine on glucose and lipid metabolism. Consequently, no detailed research findings or data tables on its impact on these metabolic pathways can be provided.

Neurobiological Effects of Leucyl-Tyrosyl-Leucine in Model Organisms

No dedicated preclinical research on the neurobiological effects of the tripeptide Leucyl-tyrosyl-leucine in model organisms was identified. While related dipeptides such as Tyrosyl-Leucine have been studied for their neurological impact, this research does not extend to the specific Leucyl-tyrosyl-leucine sequence.

Modulation of Neurotransmitter Release and Receptor Activity

There is no published evidence from in vivo studies to suggest that Leucyl-tyrosyl-leucine modulates neurotransmitter release or receptor activity. The mechanisms of action for this specific peptide in the central nervous system have not been characterized.

Impact on Neural Circuit Activity and Hippocampal Neurogenesis

Preclinical data specifically assessing the impact of Leucyl-tyrosyl-leucine on neural circuit activity or the process of hippocampal neurogenesis is not available in the current body of scientific literature.

Immunomodulatory Properties of Leucyl-Tyrosyl-Leucine in Pre-clinical Systems

A thorough review of scientific literature found no preclinical studies focused on the immunomodulatory properties of Leucyl-tyrosyl-leucine. The potential for this specific tripeptide to influence immune responses has not been investigated in in vivo systems.

Due to the absence of specific research data for Leucyl-tyrosyl-leucine in the outlined areas, no data tables can be generated.

Cytokine Production and Inflammatory Responses

There is no available data from pre-clinical in vivo models investigating the effect of Leucyl-tyrosyl-leucine on the production of cytokines or its role in inflammatory processes.

Immune Cell Function and Activation

Scientific literature lacks any studies on the impact of Leucyl-tyrosyl-leucine on the function and activation of immune cells in animal models.

Cardiovascular System Modulation by Leucyl-Tyrosyl-Leucine in Animal Studies

No research has been published detailing any modulatory effects of Leucyl-tyrosyl-leucine on the cardiovascular system in animal studies.

Gastrointestinal Tract Physiology and Leucyl-Tyrosyl-Leucine Interactions in Pre-clinical Models

There is a complete absence of pre-clinical research on the interactions between Leucyl-tyrosyl-leucine and the physiology of the gastrointestinal tract.

Structure Activity Relationship Sar and Conformational Analysis of Leucyl Tyrosyl Leucine

Conformational Preferences and Dynamics of Leucyl-Tyrosyl-Leucine

The three-dimensional structure of Leucyl-tyrosyl-leucine (Leu-Tyr-Leu) is critical to its biological function. The conformational landscape of this tripeptide is determined by the rotational freedom around the peptide bonds and the side-chain orientations of the constituent amino acids. Understanding these preferences is key to elucidating its structure-activity relationship.

Experimental Determination (e.g., Circular Dichroism, Solution-State NMR)

Experimental techniques provide valuable insights into the conformational behavior of peptides in different environments.

Circular Dichroism (CD) Spectroscopy: This technique is highly sensitive to the secondary structure of peptides. For a short, flexible peptide like Leucyl-tyrosyl-leucine, the CD spectrum would likely indicate a predominantly random coil conformation in aqueous solution. However, environmental factors such as solvent polarity and the presence of binding partners can induce more ordered structures. nih.gov The aromatic side chain of tyrosine can also contribute to the CD spectrum in the near-UV region, providing information about its local environment. nih.gov A general spectroscopic method has been described that could be applied to validate the amino acid sequence in peptides, including tripeptides, through complexation with Cu(II) ions and detection by circular dichroism in the visible range. nih.gov

A crystallographic study of the related tripeptide L-leucyl-L-leucyl-L-leucine revealed a twisted beta-sheet conformation in the solid state. nih.gov This finding suggests that under certain conditions, such as crystallization or binding to a receptor, Leucyl-tyrosyl-leucine might also adopt a more defined, non-random structure.

Computational Modeling of Leucyl-Tyrosyl-Leucine Conformations

In the absence of extensive experimental data, computational modeling and molecular dynamics (MD) simulations serve as powerful tools to explore the conformational space of peptides like Leucyl-tyrosyl-leucine. nih.govacs.org

Molecular Dynamics (MD) Simulations: MD simulations can provide a detailed picture of the dynamic behavior of Leucyl-tyrosyl-leucine in a simulated physiological environment. nih.gov By solving Newton's equations of motion for the atoms of the peptide and the surrounding solvent molecules, MD can track the conformational changes over time. Such simulations could reveal the preferred backbone dihedral angles (phi and psi) and the rotameric states of the leucine (B10760876) and tyrosine side chains. It is anticipated that in an aqueous solution, the peptide would exhibit significant flexibility, sampling a wide range of conformations. The hydrophobic leucine side chains and the amphiphilic tyrosine side chain would likely play a crucial role in any conformational preferences through intramolecular interactions.

Conformational Analysis: Tripeptides can be broadly classified into rigid, non-rigid, and intermediate categories based on their structural fluctuations. nih.gov Given the presence of bulky and flexible side chains, Leucyl-tyrosyl-leucine would likely fall into the intermediate or non-rigid category, indicating a dynamic conformational equilibrium. nih.gov

Side Chain Contributions to Leucyl-Tyrosyl-Leucine Activity

The side chains of the amino acid residues are the primary determinants of a peptide's specific interactions with its biological targets.

Leucine Residue Analogues and Their Functional Consequences

The two leucine residues in Leucyl-tyrosyl-leucine contribute significantly to the peptide's hydrophobicity. Modifications to these residues can have profound effects on activity.

γ-Methyl-L-leucine: The synthesis of analogues like γ-methyl-L-leucine (neopentylglycine) provides a tool for quantitative structure-activity relationship (SAR) studies. researchgate.net Incorporating such a sterically hindered, highly lipophilic amino acid in place of leucine would probe the spatial and hydrophobic requirements of the peptide's binding site.

| Leucine Analogue | Potential Structural Impact | Hypothesized Functional Consequence |

|---|---|---|

| γ-Methyl-L-leucine | Increased steric bulk and hydrophobicity. | May enhance binding through increased hydrophobic interactions or decrease activity due to steric hindrance. |

| Cyclohexylalanine | Increased hydrophobicity and conformational rigidity. | Could lock the side chain into a favorable conformation, potentially increasing binding affinity. |

| Norleucine | Maintains hydrophobicity with a linear side chain. | Can help to determine the importance of the branched nature of the leucine side chain for activity. |

Tyrosine Residue Analogues and Their Functional Consequences

The tyrosine residue, with its phenolic side chain, can participate in a variety of interactions, including hydrogen bonding and aromatic stacking.

Functionalization of the Phenolic Hydroxyl Group: The hydroxyl group of tyrosine is a key site for modification. Its conversion to a sulfated tyrosine, for example, is a known post-translational modification that can mediate protein-protein interactions. nih.gov The functional consequences of such modifications on Leucyl-tyrosyl-leucine would depend on the nature of its biological target.

Ring Modifications: Modifications to the aromatic ring of tyrosine, such as nitration, can also influence its electronic properties and interaction potential. nih.gov

| Tyrosine Analogue | Potential Structural Impact | Hypothesized Functional Consequence |

|---|---|---|

| O-Sulfated Tyrosine | Introduces a negative charge and increases hydrophilicity. | Could enhance interactions with positively charged binding partners or alter solubility and bioavailability. |

| 3-Nitrotyrosine | Adds a bulky, electron-withdrawing group to the aromatic ring. | May alter hydrogen bonding capacity and aromatic interactions, potentially modulating binding affinity. |

| Phenylalanine | Removes the hydroxyl group, reducing polarity. | Would eliminate hydrogen bonding capability, helping to determine the importance of the hydroxyl group for activity. |

Peptide Bond Modifications and Their Impact on Leucyl-Tyrosyl-Leucine Activity

The peptide bonds of Leucyl-tyrosyl-leucine are susceptible to enzymatic degradation. Modifying these bonds can enhance the peptide's stability and bioavailability.

Peptide Bond Isosteres: Replacing the amide bond with an isostere can mimic the geometry of the original bond while altering its chemical properties. nih.gov For example, a thioamide bond (C=S instead of C=O) can change the hydrogen bonding capabilities and electronic character of the backbone. An alkene isostere would remove the hydrogen bonding capacity of the amide bond, which could significantly impact the peptide's conformation and interactions. nih.gov

| Modification | Description | Potential Impact on Activity |

|---|---|---|

| Thioamide Bond | Replacement of the carbonyl oxygen with sulfur. | Alters hydrogen bonding properties and can increase resistance to proteolysis. May affect local conformation. |

| Alkene Isostere | Replacement of the amide bond with a C=C double bond. | Removes hydrogen bonding capability, introduces conformational constraints, and increases metabolic stability. |

| Reduced Amide Bond (Pseudopeptide) | The carbonyl group is reduced to a methylene (B1212753) group (CH2). | Increases flexibility and resistance to enzymatic cleavage. Alters the electrostatic potential of the backbone. |

N-Terminal and C-Terminal Derivatizations of Leucyl-Tyrosyl-Leucine and Their Functional Consequences

The chemical modification of the terminal ends of peptides, known as N-terminal and C-terminal derivatization, is a critical strategy for modulating their physicochemical properties and biological activity. While specific studies on Leucyl-tyrosyl-leucine are limited, the principles derived from research on analogous peptides, such as enkephalins, provide valuable insights into the potential functional consequences of such modifications.

N-Terminal Modifications:

Modifications at the N-terminal leucine residue of Leucyl-tyrosyl-leucine can significantly impact its bioactivity. Common derivatizations include acetylation, methylation, and the addition of various chemical moieties. For instance, in the context of opioid peptides like enkephalins, which share a tyrosine residue at the N-terminus followed by other amino acids, N-terminal modifications have been shown to alter receptor selectivity and potency. The addition of a D-leucine residue at the second position of a brevinin-1 (B586460) analogue, B1OS, resulted in a significant enhancement of its antibacterial and anticancer activities. nih.govnih.gov Specifically, the modified peptides, B1OS-L and B1OS-D-L, were approximately ten times more potent than the parent peptide. nih.govnih.gov This suggests that modifications near the N-terminus can drastically influence the peptide's therapeutic potential. nih.govnih.gov

C-Terminal Modifications:

The C-terminal leucine of Leucyl-tyrosyl-leucine possesses a carboxylic acid group that is a prime site for modification. Common C-terminal derivatizations include amidation, esterification, and reduction to an alcohol. C-terminal amidation is a particularly prevalent modification in naturally occurring peptides and is known to enhance stability by protecting the peptide from carboxypeptidase-mediated degradation. This modification can also influence receptor binding and biological activity. While direct evidence for Leucyl-tyrosyl-leucine is not available, studies on other peptides have demonstrated that C-terminal amidation can lead to increased potency and prolonged duration of action.

The functional outcomes of these derivatizations are summarized in the table below, drawing parallels from related peptide research.

| Modification Type | Position | Potential Functional Consequences | Rationale/Analogous Findings |

| Acetylation | N-Terminal | Increased stability against aminopeptidases, altered receptor interaction. | Common strategy to protect peptides from enzymatic degradation. |

| D-Amino Acid Substitution | N-Terminal (Position 2) | Enhanced potency and altered activity spectrum (e.g., antibacterial, anticancer). nih.govnih.gov | Observed in brevinin-1 analogues where D-leucine addition increased bioactivity tenfold. nih.govnih.gov |

| Amidation | C-Terminal | Increased stability against carboxypeptidases, enhanced receptor affinity and biological potency. | A frequent modification in bioactive peptides to prevent degradation and improve function. |

| Esterification | C-Terminal | Increased lipophilicity, potential for prodrug design. | Can alter pharmacokinetic properties and cell membrane permeability. |

It is important to note that the precise functional consequences of N-terminal and C-terminal derivatizations of Leucyl-tyrosyl-leucine would need to be empirically determined through synthesis and biological testing of the specific derivatives.

Design and Synthesis of Leucyl-Tyrosyl-Leucine Mimetics and Analogues for Enhanced Activity or Stability

The design and synthesis of peptidomimetics and analogues are advanced strategies in medicinal chemistry aimed at overcoming the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability. For Leucyl-tyrosyl-leucine, the goal of creating mimetics and analogues would be to enhance its intrinsic biological activity, improve its stability towards enzymatic degradation, and optimize its pharmacokinetic profile.

Design Strategies:

The design of mimetics and analogues of Leucyl-tyrosyl-leucine can be approached through several established principles:

Substitution with Non-natural Amino Acids: Replacing one or more of the natural L-amino acids with their D-isomers or other non-proteinogenic amino acids can confer resistance to proteolysis. For example, the substitution of Glycine at position 2 in enkephalins with D-amino acids generally leads to enhanced activity. ias.ac.in This suggests that a similar modification in a hypothetical Leucyl-tyrosyl-leucine analogue could yield favorable results.

Backbone Modifications: Altering the peptide backbone, for instance, by introducing pseudopeptide bonds (e.g., reduced amide bonds, aza-peptides), can prevent recognition by peptidases while potentially retaining the crucial side-chain orientations for biological activity.

Cyclization: Constraining the peptide's conformation through cyclization (head-to-tail, side-chain to side-chain, or backbone to side-chain) can lead to increased receptor affinity and stability.

Scaffold-Based Mimetics: Designing non-peptidic scaffolds that present the key pharmacophoric groups (the side chains of Leucine and Tyrosine) in the correct spatial orientation can lead to potent and stable mimetics.

Synthesis of Analogues:

The synthesis of Leucyl-tyrosyl-leucine analogues typically employs solid-phase peptide synthesis (SPPS), a robust and efficient method for creating peptide libraries with systematic modifications. Both conventional chloromethylated copolystyrene-2% divinylbenzene (B73037) resin and p-alkoxybenzyl alcohol resin have been utilized for the synthesis of enkephalin analogues, with the latter often providing better yields. ias.ac.in The use of 9-fluorenylmethyloxycarbonyl (Fmoc) amino acid active esters in the presence of 1-hydroxybenzotriazole (B26582) is a common and effective coupling strategy. ias.ac.in

Research on the dipeptide Tyrosyl-leucine (Tyr-Leu) has shown that it exhibits antidepressant-like activity. kyoto-u.ac.jp Furthermore, other dipeptides with an aromatic amino acid followed by leucine, such as Phe-Leu and Trp-Leu, also displayed similar activities, suggesting the importance of this structural motif. kyoto-u.ac.jp This provides a rationale for designing Leucyl-tyrosyl-leucine analogues that maintain or enhance this activity.

The following table outlines potential design and synthesis strategies for creating Leucyl-tyrosyl-leucine mimetics and analogues with improved properties.

| Design Strategy | Specific Modification Example | Desired Outcome | Synthetic Approach |

| D-Amino Acid Substitution | Replacement of L-Leucine or L-Tyrosine with their D-counterparts. | Enhanced stability against proteases. | Solid-Phase Peptide Synthesis (SPPS) using D-amino acid building blocks. |

| Backbone Modification | Introduction of a reduced amide bond between two residues. | Increased enzymatic stability. | Reductive amination of a resin-bound amino aldehyde. |

| Side Chain Modification | Substitution of Leucine with Norleucine (Nle). | Altered hydrophobicity and potentially enhanced activity. ias.ac.in | SPPS using Fmoc-Nle-OH. |

| Aromatic Ring Modification | Substitution of Tyrosine with p-hydroxyphenylglycine. | Probing the importance of the tyrosine side chain length for activity. ias.ac.in | SPPS using the corresponding non-natural amino acid. |

The development of Leucyl-tyrosyl-leucine mimetics and analogues holds promise for creating novel therapeutic agents with enhanced efficacy and stability. The synthesis and subsequent biological evaluation of these modified compounds are essential steps in realizing their therapeutic potential.

Analytical Methodologies for Leucyl Tyrosyl Leucine Detection, Quantification, and Purification

Chromatographic Separation Techniques for Leucyl-Tyrosyl-Leucine

Chromatography is a cornerstone for the isolation and purification of Leucyl-tyrosyl-leucine from complex mixtures. The choice of technique depends on the sample matrix, the required purity, and the analytical scale.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of peptides like Leucyl-tyrosyl-leucine. The separation is typically achieved using reversed-phase columns, such as a C18 column. researchgate.netnih.gov The mobile phase often consists of a gradient mixture of an aqueous solvent (containing an ion-pairing agent like trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile. nih.gov

Detection of Leucyl-tyrosyl-leucine is readily accomplished using UV spectrophotometry, owing to the presence of the tyrosine residue, which contains a chromophore that absorbs UV light, typically around 280 nm. nih.govnih.gov For more sensitive and selective detection, HPLC systems can be coupled with mass spectrometry. Fluorescence detection can also be employed after derivatization with a fluorogenic reagent.

A typical HPLC setup for the analysis of Leucyl-tyrosyl-leucine would involve:

Click to view HPLC Parameters

| Parameter | Typical Value |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |

| Gradient | Linear gradient from 5% to 60% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 20 µL |

Gas Chromatography (GC) is less commonly used for the analysis of intact peptides due to their low volatility and thermal instability. americanpeptidesociety.org To make Leucyl-tyrosyl-leucine amenable to GC analysis, a derivatization step is necessary to increase its volatility. americanpeptidesociety.orgnih.gov This typically involves the conversion of the polar functional groups (amine, carboxyl, and hydroxyl groups) into less polar, more volatile derivatives. libretexts.org

Common derivatization methods include silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, or acylation. americanpeptidesociety.orglibretexts.org For example, the peptide can be esterified and then acylated with reagents like pentafluoropropionic anhydride (B1165640) (PFPA). mdpi.comnih.gov Following derivatization, the volatile peptide derivative can be separated on a GC column and detected by a flame ionization detector (FID) or, more commonly, a mass spectrometer (GC-MS). americanpeptidesociety.orgnih.gov

Capillary Electrophoresis (CE) offers a high-resolution separation technique for peptides like Leucyl-tyrosyl-leucine based on their charge-to-mass ratio. nih.gov In Capillary Zone Electrophoresis (CZE), the most common mode of CE, a sample is introduced into a narrow fused-silica capillary filled with a background electrolyte. mdpi.com When a high voltage is applied, charged molecules migrate towards the electrode of opposite polarity at different velocities, leading to separation. nih.gov

The presence of ionizable groups in Leucyl-tyrosyl-leucine (the N-terminal amino group, the C-terminal carboxyl group, and the phenolic hydroxyl group of tyrosine) allows for its effective separation by CE. The technique is known for its high efficiency, short analysis times, and minimal sample consumption. nih.gov For enhancing the separation of similar peptides or enantiomeric forms, chiral selectors like cyclodextrins can be added to the background electrolyte. nih.gov

Mass Spectrometry (MS) Applications for Leucyl-Tyrosyl-Leucine

Mass spectrometry is an indispensable tool for the structural characterization and quantification of Leucyl-tyrosyl-leucine, providing high sensitivity and specificity.

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of peptides. In a typical MS/MS experiment, the protonated molecule of Leucyl-tyrosyl-leucine, [M+H]⁺, is first isolated in the mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart at the peptide bonds. mdpi.com The resulting fragment ions are then analyzed to determine the amino acid sequence.

The fragmentation of peptides primarily yields b- and y-ions. uci.edu The b-ions are N-terminal fragments, while the y-ions are C-terminal fragments. By analyzing the mass differences between the successive b- or y-ions in the spectrum, the amino acid sequence can be deduced. For Leucyl-tyrosyl-leucine, characteristic fragment ions corresponding to the cleavage of the Leu-Tyr and Tyr-Leu peptide bonds would be observed. researchgate.net Analysis of an isomeric peptide, Leu-Leu-Tyr, has shown the presence of multiple backbone fragment ions. researchgate.net

Click to view Predicted MS/MS Fragmentation Ions for [Leucyl-tyrosyl-leucine+H]⁺

| Ion Type | Sequence | Calculated m/z |

| b₁ | Leu | 114.09 |

| b₂ | Leu-Tyr | 277.15 |

| y₁ | Leu | 132.10 |

| y₂ | Tyr-Leu | 295.16 |

| a₁ | Leu (-CO) | 86.09 |

| a₂ | Leu-Tyr (-CO) | 249.16 |

Note: This table is predictive and based on standard peptide fragmentation patterns. The fragmentation data is adapted from studies on the isomeric peptide Leu-Leu-Tyr to provide insight into the expected fragmentation of Leucyl-tyrosyl-leucine.

The quantification of Leucyl-tyrosyl-leucine in complex biological matrices, such as plasma or tissue homogenates, is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS). restek.comresearchgate.netthermofisher.com This approach combines the excellent separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.

A typical quantitative workflow involves protein precipitation from the biological sample, often using a solvent like methanol (B129727) or acetonitrile, to remove larger proteins. mdpi.com The supernatant, containing the peptide of interest, is then analyzed by LC-MS/MS. The analysis is performed in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, where a specific precursor ion (the [M+H]⁺ of Leucyl-tyrosyl-leucine) is selected and a specific product ion (a characteristic fragment ion) is monitored. This provides a high degree of specificity and reduces background noise, allowing for accurate quantification even at low concentrations. restek.com To correct for matrix effects and variations in sample preparation and instrument response, a stable isotope-labeled internal standard of Leucyl-tyrosyl-leucine is often used. researchgate.net

High-Resolution Mass Spectrometry for Accurate Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of peptides like Leucyl-tyrosyl-leucine, offering exceptional mass accuracy and resolution. sannova.netnih.gov This capability allows for the precise determination of a peptide's elemental composition, facilitating its unambiguous identification. uci.eduamericanpharmaceuticalreview.com Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap and Time-of-Flight (TOF) analyzers, can distinguish between molecules with very similar nominal masses, which is crucial in complex biological samples where numerous peptides may be present. sannova.net

The high mass accuracy of HRMS, typically within 5 parts per million (ppm), enables the confident assignment of a molecular formula to an observed mass. americanpharmaceuticalreview.com For Leucyl-tyrosyl-leucine, HRMS can confirm its elemental composition of C₂₁H₃₃N₃O₅. This level of precision is vital for differentiating the target peptide from other isobaric or near-isobaric species. sciex.com Furthermore, the high resolution of these instruments allows for the separation of isotopic peaks, providing additional confirmation of the peptide's identity. nih.gov When coupled with liquid chromatography (LC), LC-HRMS provides a powerful platform for both the quantification and identification of peptides in complex mixtures. nih.gov

Table 1: Key Characteristics of HRMS for Leucyl-Tyrosyl-Leucine Analysis

| Feature | Description | Relevance to Leucyl-Tyrosyl-Leucine |

|---|---|---|

| High Mass Accuracy | Measurement of mass-to-charge ratio with minimal deviation from the theoretical value (typically < 5 ppm). americanpharmaceuticalreview.com | Enables confident determination of the elemental formula (C₂₁H₃₃N₃O₅) and differentiation from other compounds with the same nominal mass. |

| High Resolution | Ability to distinguish between ions with very small differences in mass-to-charge ratio. uci.edu | Resolves the target peptide signal from interfering ions in complex biological samples and clearly defines its isotopic pattern. |

| Sensitivity | HRMS instruments like the Orbitrap are effectively more sensitive for complex targets like peptides compared to triple quadrupole MS when multiple fragments are analyzed. sannova.net | Allows for the detection and quantification of low-abundance Leucyl-tyrosyl-leucine in biological specimens. |

| Structural Confirmation | When combined with fragmentation techniques (MS/MS), HRMS provides data for sequencing the amino acids. nih.gov | Confirms the Leucine-Tyrosine-Leucine sequence and helps identify any potential modifications. |

Spectroscopic Methods for Leucyl-Tyrosyl-Leucine Characterizationmedchemexpress.cn

Spectroscopic techniques are fundamental for elucidating the detailed three-dimensional structure and functional group composition of peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the solution-state structure of peptides at an atomic level. chemrxiv.org Through various 1D and 2D NMR experiments, it is possible to assign specific resonances to each atom within the Leucyl-tyrosyl-leucine molecule, confirming the amino acid sequence and providing insights into its conformation. chemrxiv.orgsemanticscholar.org

Key NMR experiments for peptide analysis include:

¹H NMR: The 1D proton NMR spectrum provides initial information on the types of protons present. For Leucyl-tyrosyl-leucine, distinct regions of the spectrum would correspond to the aromatic protons of tyrosine, the amide protons of the peptide backbone, and the aliphatic protons of the leucine (B10760876) and tyrosine side chains. chemrxiv.org

TOCSY (Total Correlation Spectroscopy): This 2D experiment is used to identify the complete spin systems of individual amino acid residues. For instance, it can correlate the amide proton of a leucine residue with the alpha, beta, gamma, and delta protons within its side chain. chemrxiv.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space (typically < 5 Å), providing crucial distance constraints for determining the peptide's three-dimensional structure and the sequence of residues. chemrxiv.org

The chemical shifts of the amide protons are also sensitive to their environment, indicating their involvement in hydrogen bonding, which can reveal secondary structural elements. chemrxiv.org

Table 2: Typical ¹H NMR Chemical Shift Ranges for Amino Acid Residues in Peptides

| Proton Type | Leucine (Leu) | Tyrosine (Tyr) | General Peptide Backbone |

|---|---|---|---|

| Amide (NH) | ~8.0-8.5 ppm | ~8.0-8.5 ppm | ~7.5-9.0 ppm |

| Alpha (α-CH) | ~4.1-4.4 ppm | ~4.3-4.6 ppm | ~3.5-4.8 ppm |

| Beta (β-CH₂) | ~1.5-1.8 ppm | ~2.9-3.2 ppm | N/A |